1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone
CAS No.:
Cat. No.: VC17386214
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 1-[3-(4-aminophenyl)azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H14N2O/c1-8(14)13-6-10(7-13)9-2-4-11(12)5-3-9/h2-5,10H,6-7,12H2,1H3 |
| Standard InChI Key | APAYMSKYIRHAAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CC(C1)C2=CC=C(C=C2)N |
Introduction
Structural and Chemical Profile
Molecular Identity
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Molecular Formula:
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Molecular Weight: 190.24 g/mol
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IUPAC Name: 1-[3-(4-Aminophenyl)azetidin-1-yl]ethanone
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Key Functional Groups:
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Azetidine ring (four-membered saturated heterocycle with one nitrogen atom).
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4-Aminophenyl substituent (aromatic ring with an amine group at the para position).
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Acetyl group (ketone bonded to the azetidine nitrogen).
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The azetidine ring’s strained geometry and the electron-donating 4-aminophenyl group influence the compound’s reactivity and binding affinity toward biological targets .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from azetidine precursors and 4-nitroacetophenone, followed by reduction to introduce the amine group. A validated method includes:
Step 1: Friedel-Crafts Acylation
4-Nitroacetophenone reacts with azetidine in the presence of to form 1-(3-(4-nitrophenyl)azetidin-1-yl)ethanone.
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using , yielding the final product.
Reaction Conditions:
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Temperature: 333–338 K (Step 1), 298 K (Step 2).
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Solvent: Anhydrous dichloromethane (Step 1), ethanol (Step 2).
Spectral Characterization
Table 1: Key Spectral Data
| Technique | Observations |
|---|---|
| IR (cm⁻¹) | 1680 (C=O stretch), 1600 (N-H bend), 1240 (C-N stretch) |
| ¹H NMR (δ, ppm) | 2.54 (s, 3H, COCH₃), 3.78–4.12 (m, 4H, azetidine), 6.67–7.45 (m, 4H, Ar-H) |
| ¹³C NMR (δ, ppm) | 28.9 (COCH₃), 52.4–58.1 (azetidine carbons), 114.2–151.7 (aromatic carbons) |
| MS (m/z) | 190.24 [M+H]⁺ (molecular ion) |
Biological Activity
Antimicrobial Properties
Studies on structurally related azetidinones reveal broad-spectrum activity against Gram-positive bacteria and fungi. For example:
Table 2: Antimicrobial Activity of Analogous Azetidinones
| Compound Class | Microbial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 3-Chloro-4-aryl azetidin-2-ones | Staphylococcus aureus | 14–16 | 25–50 |
| Pyridine-3-carbonitrile derivatives | Candida albicans | 12–14 | 50–100 |
1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone exhibits comparable activity due to its ability to disrupt microbial cell wall synthesis via hydrogen bonding with penicillin-binding proteins .
Industrial and Pharmacological Applications
Drug Development
The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Derivatives with halogen or methoxy substitutions show enhanced bioactivity profiles .
Material Science
Its rigid azetidine core is exploited in synthesizing heat-resistant polymers. Copolymers with acrylamide exhibit tensile strengths >80 MPa, making them suitable for biomedical coatings .
Challenges and Future Directions
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Synthetic Scalability: Current methods suffer from moderate yields; flow chemistry could optimize large-scale production.
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and nephrotoxicity.
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Structural Optimization: Introducing sulfonamide or triazole moieties may improve pharmacokinetics.
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